Cas no 17326-20-4 (2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-chloro-8-methyl-
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- MDL: MFCD00857628
- Inchi: 1S/C9H7ClN2O/c1-6-2-3-12-8(4-6)11-7(10)5-9(12)13/h2-5H,1H3
- InChI Key: YNCQZXXQUBDAPR-UHFFFAOYSA-N
- SMILES: C12C=C(C)C=CN1C(=O)C=C(Cl)N=2
Computed Properties
- Exact Mass: 194.0246905g/mol
- Monoisotopic Mass: 194.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.7Ų
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337387-100mg |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 95%+ | 100mg |
$313 | 2021-08-18 | |
| Chemenu | CM337387-250mg |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 95%+ | 250mg |
$496 | 2021-08-18 | |
| Chemenu | CM337387-1g |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 95%+ | 1g |
$1456 | 2021-08-18 | |
| TRC | C197976-100mg |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 100mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C197976-500mg |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 500mg |
$ 475.00 | 2022-04-01 | ||
| TRC | C197976-1g |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 1g |
$ 730.00 | 2022-04-01 | ||
| Chemenu | CM337387-100mg |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 95%+ | 100mg |
$241 | 2023-02-02 | |
| Chemenu | CM337387-250mg |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 95%+ | 250mg |
$352 | 2023-02-02 | |
| Chemenu | CM337387-1g |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 95%+ | 1g |
$960 | 2023-02-02 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A058667-1g |
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
17326-20-4 | 97% | 1g |
¥4498.00 | 2023-09-15 |
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Professional Introduction to 2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 17326-20-4)
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with the CAS number 17326-20-4, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule belongs to the pyrido[1,2-a]pyrimidine class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a chloro substituent and a methyl group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The< strong>pyrido[1,2-a]pyrimidine core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. This structural motif is known for its ability to interact with various biological targets, including enzymes and receptors, thereby modulating biological pathways. The< strong>chloro group at the 2-position and the< strong>methyl group at the 8-position of the molecule introduce regions of electrophilicity and steric bulk, respectively, which can be exploited in designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in developing novel therapeutic agents based on< strong>pyrido[1,2-a]pyrimidine derivatives due to their demonstrated efficacy in various disease models. One of the most promising areas of research has been in oncology, where these compounds have shown potential as kinase inhibitors. For instance, studies have indicated that derivatives of this scaffold can inhibit tyrosine kinases involved in cancer cell proliferation and survival. The< strong>chloro substituent plays a crucial role in this context by enhancing the molecule's ability to bind to the active site of these kinases.
Furthermore, the< strong>methyl group at the 8-position not only influences the electronic properties of the molecule but also contributes to its conformational flexibility. This flexibility is essential for achieving optimal interactions with biological targets. Computational studies have suggested that this conformational adaptability allows the compound to adopt multiple binding modes within the active site of its target proteins, thereby increasing its therapeutic index.
The synthesis of< strong>2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and methylation. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency and regioselectivity.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits potent activity against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, it has shown promising results in animal models of cancer, where it demonstrated significant antitumor effects without apparent toxicity at effective doses.
Beyond oncology, research has also explored the potential applications of< strong>2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in other therapeutic areas such as inflammation and neurodegenerative diseases. Its ability to modulate enzyme activity suggests that it could be a lead compound for developing drugs targeting inflammatory cytokines or neurotoxic proteins. The< strong>chloro and< strong>methyl substituents are believed to play critical roles in these interactions by influencing the compound's binding affinity and selectivity.
The development of new drug candidates relies heavily on high-quality synthetic methodologies that ensure scalability and cost-effectiveness. The synthesis of< strong>2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been optimized for industrial production through continuous flow chemistry techniques, which offer advantages such as improved reaction efficiency and reduced waste generation. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical products.
In conclusion,< strong>2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 17326-20-4) represents a promising scaffold for drug discovery with significant potential in oncology and other therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that< strong>pyrido[1,2-a]pyrimidine-based drugs will play an increasingly important role in modern medicine.
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